molecular formula C16H11ClN2O4 B2514167 3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 338753-94-9

3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No. B2514167
CAS RN: 338753-94-9
M. Wt: 330.72
InChI Key: MQIOHVSQOWRJSB-NTEUORMPSA-N
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Description

3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one, also known as 4-chloro-N-nitrosoaniline (4-CNNA), is a nitrogen-containing heterocyclic compound that is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a highly reactive compound, and its reactivity has been used to develop various synthetic processes. 4-CNNA has been used in the synthesis of a variety of drugs, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of dyes, pesticides, and other industrial chemicals.

Scientific Research Applications

Anticancer Applications

Benzofuran derivatives, including structures similar to the compound , have been explored for their anticancer potential. Sugita et al. (2017) reviewed the tumor specificity and keratinocyte toxicity of various compounds, identifying certain derivatives with high tumor specificity and minimal toxicity to normal cells. This research emphasizes the potential of benzofuran derivatives in developing anticancer drugs with reduced side effects, highlighting the importance of chemical modification to enhance therapeutic profiles (Sugita, Takao, Uesawa, & Sakagami, 2017).

Biological Activities and Drug Prospects

Miao et al. (2019) reviewed the natural sources, bioactivity, synthesis, and potential drug applications of benzofuran derivatives, noting their strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This review suggests that benzofuran compounds are promising natural drug lead compounds, with recent discoveries pointing towards their application in treating diseases like hepatitis C. The synthesis methods for complex benzofuran derivatives have also evolved, indicating a growing interest in these compounds for pharmaceutical development (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).

Environmental and Toxicological Considerations

The environmental impact and toxicological profiles of benzofuran derivatives and related compounds are also of interest. Krijgsheld and Gen (1986) assessed the impact of chlorophenols, which share a phenyl component with the compound of interest, on the aquatic environment. While benzofuran derivatives are not directly mentioned, the study on chlorophenols offers insights into the environmental persistence and potential toxicity of structurally related compounds, highlighting the importance of understanding the ecological risks associated with the use and disposal of these chemicals (Krijgsheld & Gen, 1986).

properties

IUPAC Name

3-[(E)-2-(4-chloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-10-5-7-11(8-6-10)18-9-14(19(21)22)15-12-3-1-2-4-13(12)16(20)23-15/h1-9,15,18H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIOHVSQOWRJSB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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